![molecular formula C20H17N3OS2 B2666116 2-[[1-(phenylmethyl)-3-indolyl]thio]-N-(2-thiazolyl)acetamide CAS No. 681273-74-5](/img/structure/B2666116.png)
2-[[1-(phenylmethyl)-3-indolyl]thio]-N-(2-thiazolyl)acetamide
説明
The compound “2-[[1-(phenylmethyl)-3-indolyl]thio]-N-(2-thiazolyl)acetamide” has a molecular formula of C20H17N3OS2, an average mass of 379.499 Da, and a monoisotopic mass of 379.081299 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C20H17N3OS2), average mass (379.499 Da), and monoisotopic mass (379.081299 Da) .科学的研究の応用
Molecular Design and Synthesis
A study on the design, synthesis, and evaluation of indole acetamide derivatives showcased the development of new compounds with potential anti-inflammatory properties. This research highlighted the synthesis process, molecular docking analysis targeting cyclooxygenase domains, and energy framework investigations for stability assessments. The findings indicate the significance of indole acetamide derivatives in the development of new therapeutic agents (Al-Ostoot et al., 2020).
Crystallographic Insights
Research on 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide provided detailed crystallographic insights into the molecular structure, demonstrating the orientation of the phenyl ring relative to the thiazole ring and the intermolecular interactions forming crystal chains. This study contributes to the understanding of structural configurations crucial for the pharmacological activity of such compounds (Saravanan et al., 2016).
Inhibitory Activity and Drug Design
The development of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors showcases the application of 2-[[1-(phenylmethyl)-3-indolyl]thio]-N-(2-thiazolyl)acetamide derivatives in cancer therapy. This research underlines the synthesis and pharmacological evaluation of these analogs, pointing out their potential in inhibiting tumor growth (Shukla et al., 2012).
Antidiabetic Potential
A study focused on new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides highlighted their antidiabetic potential. The sequential conversion and synthesis of these compounds led to the identification of candidates with significant α-glucosidase inhibitory activity, presenting a promising avenue for antidiabetic drug development (Nazir et al., 2018).
作用機序
特性
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c24-19(22-20-21-10-11-25-20)14-26-18-13-23(12-15-6-2-1-3-7-15)17-9-5-4-8-16(17)18/h1-11,13H,12,14H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZBYZSNZQTPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B2666033.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2666036.png)
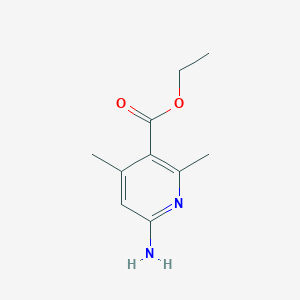
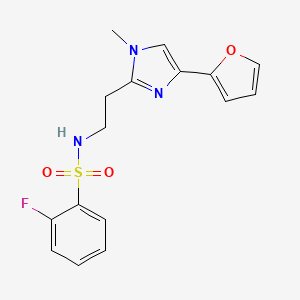
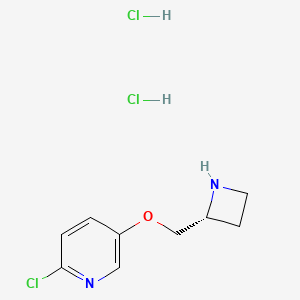
![10-methoxy-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B2666045.png)
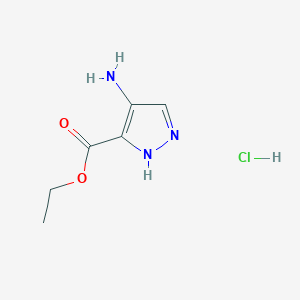

![N-[cyano(2-methoxyphenyl)methyl]-2-(cyclopentyloxy)acetamide](/img/structure/B2666051.png)
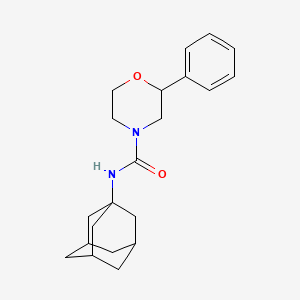
![5-Benzoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2666053.png)
![ethyl 2-(2-((4-cyclohexyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2666054.png)
![N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2666055.png)
![1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2666056.png)